An In-depth Technical Guide to 6-Bromobenzo[d]thiazole: Physical and Chemical Properties
An In-depth Technical Guide to 6-Bromobenzo[d]thiazole: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Bromobenzo[d]thiazole, a crucial heterocyclic compound with applications in biochemical research and as a building block in organic and medicinal chemistry. This document consolidates available data on its properties, outlines experimental protocols for its synthesis and characterization, and presents this information in a structured format to support research and development endeavors.
Core Physical and Chemical Properties
6-Bromobenzo[d]thiazole is a solid, white to yellow crystalline compound. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| IUPAC Name | 6-bromo-1,3-benzothiazole |
| CAS Number | 53218-26-1 |
| Molecular Formula | C₇H₄BrNS |
| Molecular Weight | 214.09 g/mol [1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)SC=N2[1] |
| InChI Key | YJOUISWKEOXIMC-UHFFFAOYSA-N[2] |
| Physical Property | Value |
| Physical Form | Solid[2] |
| Appearance | White to Yellow Solid[2] |
| Melting Point | 52 °C |
| Boiling Point | 291.5 ± 13.0 °C at 760 mmHg |
| Solubility | Information on quantitative solubility in common organic solvents is not readily available in the public domain. However, it is described as a biochemical reagent, suggesting some solubility in solvents used for biological assays.[3][4][5][6] It is slightly soluble in ethanol and ether and soluble in some polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). |
| Storage Temperature | Sealed in a dry environment at 2-8 °C is recommended for long-term storage.[2] |
Spectroscopic Data (Predicted)
While experimental spectra for 6-Bromobenzo[d]thiazole are not widely published, the following tables outline the expected spectral characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~9.1 | s | - |
| H4 | ~8.2 | d | ~8.5 |
| H5 | ~7.8 | dd | ~8.5, ~2.0 |
| H7 | ~8.4 | d | ~2.0 |
¹³C NMR (Carbon NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~155 |
| C3a | ~153 |
| C4 | ~125 |
| C5 | ~129 |
| C6 | ~120 |
| C7 | ~127 |
| C7a | ~135 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) stretch | 3100 - 3000 |
| C=N stretch | 1620 - 1580 |
| C=C (aromatic) stretch | 1600 - 1450 |
| C-Br stretch | 700 - 500 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 213 and an isotopic peak [M+2]⁺ of similar intensity at m/z 215, which is characteristic of a compound containing one bromine atom.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 6-Bromobenzo[d]thiazole are not explicitly available in peer-reviewed literature. However, based on established methods for the synthesis of related benzothiazole derivatives, a plausible synthetic route and purification procedures are outlined below.
Synthesis of 2-Amino-6-bromobenzothiazole from 4-Bromoaniline
This procedure is adapted from the well-established Hugershoff reaction for the synthesis of 2-aminobenzothiazoles.[7]
Materials:
-
4-Bromoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.[7]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a cold, concentrated sodium hydroxide solution to precipitate the product.
-
Collect the crude 2-amino-6-bromobenzothiazole by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
Synthesis of 6-Bromobenzo[d]thiazole from 2-Amino-6-bromobenzothiazole (Sandmeyer-type Reaction)
This proposed method involves the diazotization of the amino group followed by deamination.
Materials:
-
2-Amino-6-bromobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Hypophosphorous acid (H₃PO₂) or Ethanol
-
Dichloromethane or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-6-bromobenzothiazole in a suitable acidic solution (e.g., aqueous sulfuric acid or hydrochloric acid) and cool to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
To the diazonium salt solution, add hypophosphorous acid or ethanol and warm the mixture gently to initiate the deamination reaction (evolution of nitrogen gas will be observed).
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-Bromobenzo[d]thiazole.
Purification
Recrystallization:
-
The crude product can be purified by recrystallization. A suitable solvent system would likely be a mixture of polar and non-polar solvents, such as ethanol/water or hexane/ethyl acetate. The optimal solvent system should be determined experimentally by performing small-scale solubility tests.
Column Chromatography:
-
For more challenging purifications, silica gel column chromatography can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexane. The ideal eluent composition should be determined by thin-layer chromatography (TLC) analysis to achieve good separation of the product from any impurities.
Reactivity and Stability
-
Stability: Store in a cool, dry place in a tightly sealed container. The compound is expected to be stable under these conditions.
-
Reactivity: 6-Bromobenzo[d]thiazole is incompatible with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide, and hydrogen bromide.[3]
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the involvement of 6-Bromobenzo[d]thiazole in any particular signaling pathways. However, the benzothiazole scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[8] Derivatives of 6-bromobenzo[d]thiazole have been synthesized and evaluated for their cytotoxic and antibacterial activities.[9][10] Further research is required to elucidate the specific biological targets and mechanisms of action for 6-Bromobenzo[d]thiazole itself.
References
- 1. 6-Bromo-1,3-benzothiazole | C7H4BrNS | CID 2795171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromobenzo[d]thiazole_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyl 6-bromobenzo[d]thiazole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-6-bromobenzothiazole 97 15864-32-1 [sigmaaldrich.com]
- 10. ACG Publications - Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1,2,3] triazole hybrids [acgpubs.org]
